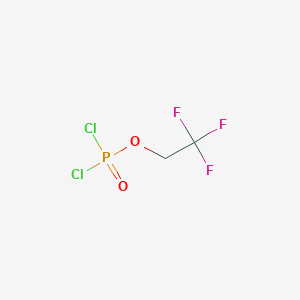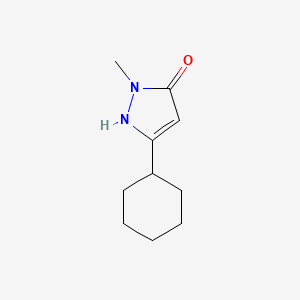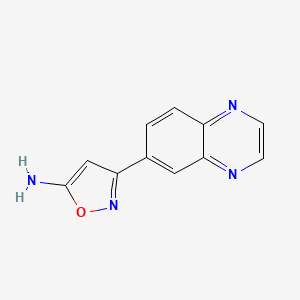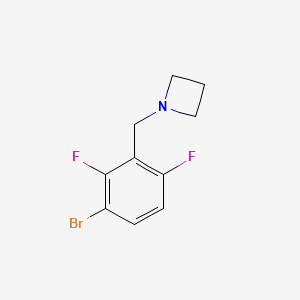
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the reaction of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline with potassium tert-butoxide in N-methylpyrollidinone at 0°C. This reaction is followed by various purification steps to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indoles and indole derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: Explored for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-(trifluoromethyl)-1H-indole: A closely related compound with similar biological activities.
4-Bromo-6-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group, used in medicinal chemistry.
4-Bromo-6-(trifluoromethyl)benzimidazole: Known for its applications in drug discovery.
Uniqueness: 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H5BrF3NO2 |
|---|---|
Molekulargewicht |
308.05 g/mol |
IUPAC-Name |
4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3NO2/c11-6-1-4(10(12,13)14)2-7-5(6)3-8(15-7)9(16)17/h1-3,15H,(H,16,17) |
InChI-Schlüssel |
QSXVQMOEVCZLOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)




![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)
